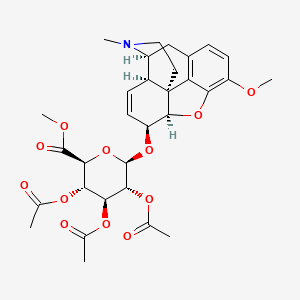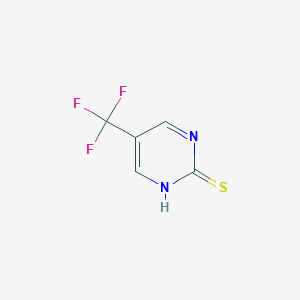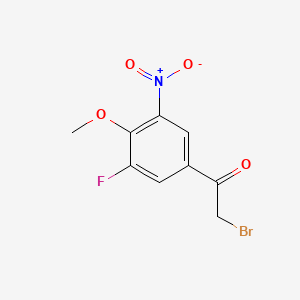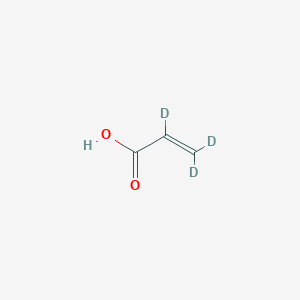
Codeine b-D-Glucuronide Triacetate Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Codeine b-D-Glucuronide Triacetate Methyl Ester: is a derivative of codeine, an opiate used primarily for its analgesic, antitussive, and antidiarrheal properties. This compound is a modified form of codeine, where the glucuronide moiety is acetylated and methylated, enhancing its chemical stability and potentially altering its pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Codeine b-D-Glucuronide Triacetate Methyl Ester typically involves multiple steps:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce pharmaceutical-grade material.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Codeine b-D-Glucuronide Triacetate Methyl Ester can undergo oxidation reactions, particularly at the methoxy group, forming demethylated products.
Reduction: The compound can be reduced at the carbonyl groups of the acetyl moieties, potentially forming hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Demethylated codeine derivatives.
Reduction: Hydroxylated codeine derivatives.
Substitution: Substituted codeine esters.
Aplicaciones Científicas De Investigación
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry for the quantification of codeine metabolites.
Synthetic Chemistry: Employed in the synthesis of novel opioid derivatives for research purposes.
Biology:
Metabolism Studies: Utilized in studies investigating the metabolic pathways of codeine and its derivatives.
Medicine:
Pharmacokinetics: Studied for its pharmacokinetic properties to understand the absorption, distribution, metabolism, and excretion of codeine derivatives.
Industry:
Pharmaceuticals: Potential use in the development of new opioid medications with improved stability and efficacy.
Mecanismo De Acción
Mechanism: Codeine b-D-Glucuronide Triacetate Methyl Ester exerts its effects primarily through its interaction with the μ-opioid receptor (MOR). Upon binding to MOR, it inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission . This results in analgesic and antitussive effects.
Molecular Targets and Pathways:
μ-Opioid Receptor (MOR): The primary target for its analgesic effects.
G-Protein Coupled Receptor Pathways: Involvement in downstream signaling pathways that modulate pain perception and response.
Comparación Con Compuestos Similares
Codeine-6-glucuronide: A major metabolite of codeine with similar pharmacological properties.
Morphine-6-glucuronide: Another glucuronide derivative with potent analgesic effects.
Norcodeine: A demethylated metabolite of codeine with reduced potency.
Uniqueness: Codeine b-D-Glucuronide Triacetate Methyl Ester is unique due to its acetylated and methylated glucuronide moiety, which may confer enhanced stability and altered pharmacokinetics compared to its parent compound and other similar derivatives .
Propiedades
Número CAS |
20736-10-1 |
|---|---|
Fórmula molecular |
C31H37NO12 |
Peso molecular |
615.6 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-6-[[(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H37NO12/c1-14(33)39-24-25(40-15(2)34)27(41-16(3)35)30(44-26(24)29(36)38-6)42-21-10-8-18-19-13-17-7-9-20(37-5)23-22(17)31(18,28(21)43-23)11-12-32(19)4/h7-10,18-19,21,24-28,30H,11-13H2,1-6H3/t18-,19-,21-,24-,25-,26-,27+,28-,30+,31-/m0/s1 |
Clave InChI |
TWBYONVUJYLYAT-GMFRFZEASA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2C=C[C@H]3[C@@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)


![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)


![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)

![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)

